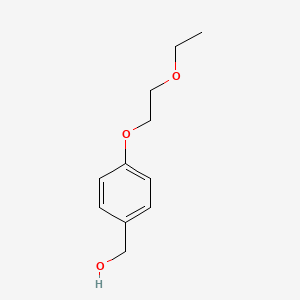

4-(2-Ethoxyethoxy)benzyl alcohol

Description

4-(2-Ethoxyethoxy)benzyl alcohol is a benzyl alcohol derivative with a 2-ethoxyethoxy substituent at the para position of the benzene ring. These compounds share a benzyl alcohol core but differ in substituent groups, which critically influence their physical properties, chemical reactivity, and applications in organic synthesis, pharmaceuticals, or materials science .

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

[4-(2-ethoxyethoxy)phenyl]methanol |

InChI |

InChI=1S/C11H16O3/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |

InChI Key |

HKVQYFKYBWUNJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(2-Ethoxyethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives:

*Calculated based on molecular formula.

Reactivity in Oxidation Reactions

Benzyl alcohol derivatives are frequently studied for their oxidation behavior, which is influenced by substituent electronic effects:

- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) stabilize the benzyl alcohol intermediate, reducing oxidation rates. For example, 4-methoxybenzyl alcohol shows slower oxidation to benzaldehyde compared to unsubstituted benzyl alcohol due to resonance stabilization of the aromatic ring .

- Longer alkoxy chains (e.g., 2-ethoxyethoxy in 4-(2-Ethoxyethoxy)benzyl alcohol) may further hinder oxidation by steric effects or increased hydrophobicity, though direct data are lacking.

- Hydroxyl groups (e.g., 4-hydroxybenzyl alcohol) enhance susceptibility to oxidation, often yielding quinones or dimerized products under oxidative conditions .

Evidence from catalytic oxidation studies (Table 1, ) highlights that Pt-based catalysts convert benzyl alcohol to benzaldehyde with 91% yield under O₂ flow, but electron-rich derivatives like 4-ethoxybenzyl alcohol may require harsher conditions.

Research Findings and Key Contrasts

- Synthetic Utility: 4-Methoxybenzyl alcohol is a staple in organic synthesis, whereas 4-(2-Ethoxyethoxy)benzyl alcohol’s extended ether chain may enhance solubility in nonpolar media, making it useful in polymer chemistry .

- Biological Activity : 4-Hydroxybenzyl alcohol exhibits significant neuroprotective effects, while ethoxy derivatives lack comparable bioactivity but excel in material science .

- Oxidation Resistance: Veratryl alcohol (3,4-dimethoxy) demonstrates superior stability in oxidative environments compared to mono-substituted analogs, underscoring the impact of substituent number and position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.